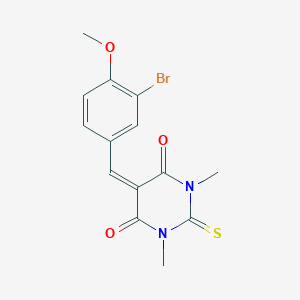![molecular formula C24H23ClN2O3S B422401 N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B422401.png)
N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Pro-apoptotic Effects in Cancer Cells
Compounds with a sulfonamide fragment, similar to the chemical of interest, have been synthesized and evaluated for their anti-cancer activity. These compounds have shown significant effects in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes. This suggests a potential application of such compounds in cancer treatment through apoptosis induction (Cumaoğlu et al., 2015).
Anti-HIV Activity
Certain derivatives of N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide have shown potential as anti-HIV agents. A study has demonstrated the in vitro anti-HIV-1 activity of these compounds, indicating their potential use in HIV therapy (Brzozowski & Sa̧czewski, 2007).
Anti-inflammatory Properties
Derivatives of this compound have been investigated for their anti-inflammatory effects. A study on peripheral benzodiazepine receptor ligands, which are structurally similar, demonstrated significant in vivo anti-inflammatory properties (Torres et al., 1999).
Synthesis and Characterization for Antimicrobial Agents
New quinazolines, related to the compound , have been synthesized and characterized for potential antimicrobial applications. These compounds have shown effectiveness against a range of bacterial and fungal pathogens (Desai et al., 2007).
Application in Dye Synthesis
This compound's derivatives have been utilized in the synthesis of dyes. A study demonstrates the synthesis and analysis of a new biscyanine dye, indicating the utility of such compounds in the field of dye and pigment chemistry (Yelenich et al., 2016).
Pharmaceutical Detection in Wastewater
The compound has been part of a study to develop a method for detecting low concentrations of pharmaceuticals in industrial waste streams. This highlights its relevance in environmental monitoring and pharmaceutical waste management (Deegan et al., 2011).
Propiedades
Nombre del producto |
N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C24H23ClN2O3S |
Peso molecular |
455g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H23ClN2O3S/c1-18-9-11-23(12-10-18)31(29,30)27(22-8-4-7-21(25)15-22)17-24(28)26-14-13-19-5-2-3-6-20(19)16-26/h2-12,15H,13-14,16-17H2,1H3 |
Clave InChI |
CEMGKLPXDFYUBU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C3C2)C4=CC(=CC=C4)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C3C2)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(bicyclo[2.2.1]hept-2-yl)benzamide](/img/structure/B422318.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B422319.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B422321.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B422322.png)
![N-(4-chlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B422323.png)
![ethyl 4-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422325.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B422326.png)
![ethyl 4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422327.png)
![ethyl 4-(5-bromo-2-ethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422328.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B422330.png)

![(5Z)-1-(4-bromo-2-methylphenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B422335.png)
![ethyl 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422337.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B422338.png)